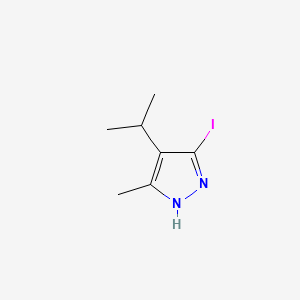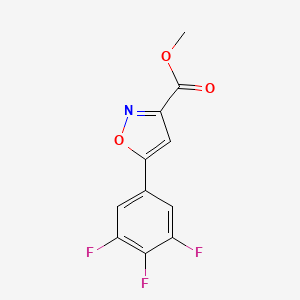
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoxazoles, including Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate, can be synthesized through various methods. One common approach is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining popularity due to their cost-effectiveness and reduced environmental impact . These methods utilize readily available starting materials and mild reaction conditions to produce high yields of the desired compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoles, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C11H6F3NO3 |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
methyl 5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6F3NO3/c1-17-11(16)8-4-9(18-15-8)5-2-6(12)10(14)7(13)3-5/h2-4H,1H3 |
Clave InChI |
ANKRTQLSRQVNPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


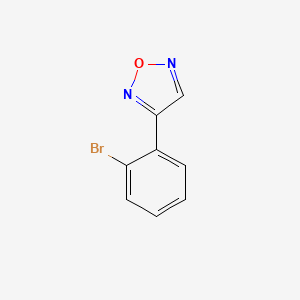
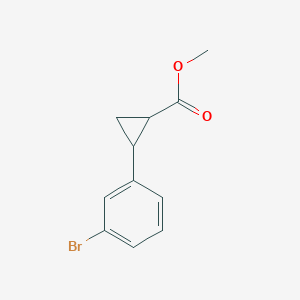
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
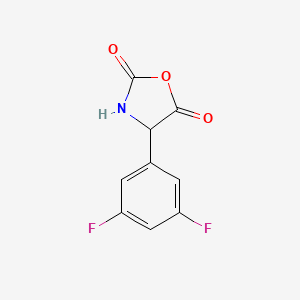
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
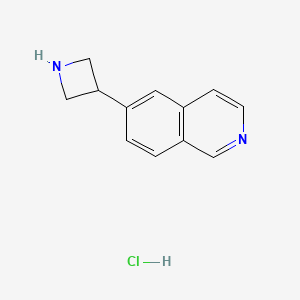
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
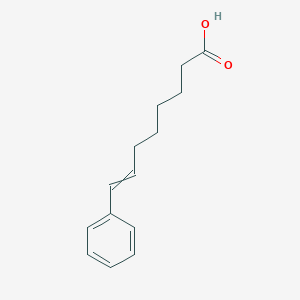
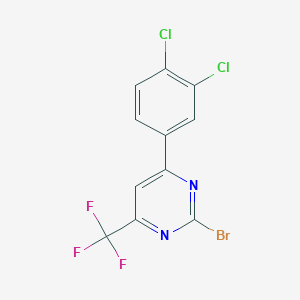

![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

